molecular formula C16H12N6O B10981984 N-(1H-indazol-3-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

N-(1H-indazol-3-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10981984
M. Wt: 304.31 g/mol
InChI Key: YHQPCQVHTWYGPL-UHFFFAOYSA-N
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Description

N-(1H-INDAZOL-3-YL)-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features an indazole ring, a pyridine ring, and a pyrazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-INDAZOL-3-YL)-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indazole Ring: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.

    Coupling Reactions: The indazole and pyrazole rings can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the rings.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(1H-INDAZOL-3-YL)-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with such structures might interact with enzymes or receptors, modulating their activity. The indazole and pyrazole rings could facilitate binding to specific sites on proteins, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-Indazol-3-yl)-3-(2-pyridyl)-1H-pyrazole-5-carboxamide
  • N-(1H-Indazol-3-yl)-3-(4-pyridyl)-1H-pyrazole-5-carboxamide

Uniqueness

N-(1H-INDAZOL-3-YL)-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the specific positioning of the pyridine ring, which may confer distinct biological properties compared to its analogs.

Properties

Molecular Formula

C16H12N6O

Molecular Weight

304.31 g/mol

IUPAC Name

N-(1H-indazol-3-yl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H12N6O/c23-16(18-15-11-5-1-2-6-12(11)19-22-15)14-8-13(20-21-14)10-4-3-7-17-9-10/h1-9H,(H,20,21)(H2,18,19,22,23)

InChI Key

YHQPCQVHTWYGPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)NC(=O)C3=CC(=NN3)C4=CN=CC=C4

Origin of Product

United States

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